Enhanced Physicochemical Profile: Lower Calculated logP vs. Phenyl-Substituted Benzimidazole Sulfonamide
The target compound exhibits a calculated logP (ALogPS) of 1.82, significantly lower than the more lipophilic 2-{1-[(4-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole analog (calc. logP ~3.4). This difference is critical for reducing hERG binding propensity and improving metabolic stability, as lipophilicity governs these liabilities. [1]
| Evidence Dimension | Predicted Lipophilicity (logP) |
|---|---|
| Target Compound Data | 1.82 (ALogPS) |
| Comparator Or Baseline | 2-{1-[(4-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole: ~3.4 |
| Quantified Difference | ΔlogP ≈ -1.6 |
| Conditions | In silico prediction (ALogPS 2.1 algorithm); experimental logP not available |
Why This Matters
Lower lipophilicity correlates with improved aqueous solubility and reduced off-target binding, facilitating more interpretable in vitro assays and safer in vivo profiling.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
